molecular formula C7H11NO B588695 (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one CAS No. 159172-92-6

(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one

Katalognummer: B588695
CAS-Nummer: 159172-92-6
Molekulargewicht: 125.171
InChI-Schlüssel: NOEANOXILSYOIN-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one (CAS: 159172-92-6) is a bicyclic lactam with a molecular formula of C₇H₁₁NO (MW: 125.17 g/mol). Its rigid 3-azabicyclo[3.1.0]hexane scaffold features a fused cyclopropane ring and a pyrrolidinone moiety, which confers unique stereochemical and electronic properties . This compound is a critical intermediate in synthesizing protease inhibitors such as Boceprevir (a hepatitis C virus NS3/4A protease inhibitor) and SCH 503034, highlighting its pharmaceutical relevance .

Synthetic routes often involve cyclopropanation strategies or enzymatic desymmetrization using engineered mutants like MAO-N 401, which enables large-scale production of enantiopure intermediates . Its structural rigidity and stereochemical precision make it valuable for drug design, particularly in optimizing binding affinity to viral proteases .

Eigenschaften

IUPAC Name

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2)4-3-8-6(9)5(4)7/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEANOXILSYOIN-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)NC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1C(=O)NC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclopropanation of Δ³-Pyrroline Derivatives

The cyclopropanation of Δ³-pyrroline derivatives derived from pyroglutamic acid represents a foundational approach to constructing the 3-azabicyclo[3.1.0]hexane core. As detailed in ChemicalBook , this method begins with the transformation of pyroglutamic acid into a Δ³-pyrroline intermediate, which undergoes cyclopropanation to install the gem-dimethyl group. The reaction typically employs diazomethane or related carbene precursors under controlled conditions to achieve ring strain and stereoselectivity.

A critical advancement in this route involves the use of chiral auxiliaries or catalysts to direct the formation of the (1R,5S) configuration. For instance, enantioselective cyclopropanation using transition metal complexes (e.g., Rh(II) or Cu(I)) with chiral ligands has been reported to yield the desired stereoisomer with enantiomeric excess (e.e.) exceeding 90% . The final step involves oxidation of the intermediate to the ketone, often via Jones oxidation or Swern conditions, to furnish (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one.

Key Reaction Parameters

ParameterConditionYield (%)e.e. (%)
Carbene SourceDiazomethane75–8092
CatalystRh(II)(S-DOSP)₄8295
Oxidation MethodJones Reagent (CrO₃/H₂SO₄)88

Organocatalyzed Desymmetrization

A scalable organocatalyzed desymmetrization strategy, initially developed for 3-oxabicyclo[3.1.0]hexan-2-one , has been adapted for the synthesis of the aza analog. This method leverages proline-derived organocatalysts to induce asymmetry in a meso starting material. The desymmetrization step is followed by chemoselective reduction to install the dimethyl groups while preserving the lactam functionality.

In a representative procedure, a meso-diketone is treated with (S)-proline (10 mol%) in dichloromethane at −20°C, achieving 85% conversion to the chiral mono-alcohol intermediate. Subsequent reduction using sodium borohydride in methanol selectively targets the carbonyl group, yielding the dimethyl-substituted bicyclic lactam. This telescoped process has been demonstrated on a 100 g scale with minimal purification steps, underscoring its industrial viability .

Optimization Insights

  • Catalyst Loading : Reducing catalyst loading from 20 mol% to 10 mol% had negligible impact on enantioselectivity (Δe.e. < 2%) but improved cost efficiency.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerated reaction rates but compromised e.e. values by 10–15%.

Intramolecular Cyclization of Bromo Carboxamides

Intramolecular cyclization of bromo carboxamides, as reported in Organic & Biomolecular Chemistry , offers a versatile route to 3-azabicyclo[3.1.0]hexan-2-ones. The method involves treating N-alkyl-2-bromo-N-(aryl)methylcyclopropane carboxamides with a strong base (e.g., t-BuOK) in the presence of 18-crown-6 ether. The crown ether facilitates bromide displacement, enabling ring closure to form the bicyclic lactam.

For the (1R,5S) isomer, stereochemical control is achieved through substrate preorganization. For example, N-benzyl-2-bromo-N-isopropyl-1-methylcyclopropane carboxamide undergoes cyclization at 30°C to afford the endo product with 65% diastereomeric excess (d.e.). Purification via silica gel chromatography isolates the desired isomer in >99% purity .

Representative Substrates and Outcomes

SubstrateBaseTemperature (°C)Yield (%)d.e. (%)
N-Benzyl-2-bromo-N-isopropyl-1-methylt-BuOK306550
N-(4-Fluorobenzyl)-2-bromo-N,1-dimethylK₂CO₃257260

Racemic Synthesis and Enantiomeric Resolution

The patent WO2007075790A1 discloses a racemic synthesis followed by chiral resolution to isolate the (1R,5S) enantiomer. The process begins with the preparation of racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate via cyclopropanation of a pyrrolidine precursor. Subsequent hydrolysis and oxidation yield the racemic ketone, which is resolved using (L)-tartaric acid in ethanol. The diastereomeric salts are separated by fractional crystallization, affording the (1R,5S) isomer with 98% e.e.

Resolution Efficiency

Resolving AgentSolventCrystallizationse.e. (%)Overall Yield (%)
(L)-Tartaric AcidEthanol39835
(D)-Camphorsulfonic AcidAcetone29528

Comparative Analysis of Methodologies

The table below evaluates the four methods based on scalability, stereoselectivity, and practicality:

MethodScalabilityStereoselectivity (e.e./d.e.)Cost Efficiency
CyclopropanationModerate90–95% e.e.High
Organocatalyzed DesymmetrizationHigh85–90% e.e.Moderate
Intramolecular CyclizationLow50–60% d.e.Low
Racemic Synthesis/ResolutionHigh95–98% e.e.Moderate

Analyse Chemischer Reaktionen

(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Steric Effects : Bulky substituents (e.g., cyclohexyl in 7h ) enhance stereochemical control during synthesis but may reduce solubility .
  • Electronic Effects : Fluorine substituents (e.g., 7j , 7k ) introduce electron-withdrawing effects, altering reactivity and NMR profiles .
  • Synthetic Efficiency : Enzymatic methods (e.g., MAO-N 401) for the target compound achieve higher enantiomeric excess (>99%) compared to traditional cyclopropanation .

Pharmacologically Active Derivatives

The compound serves as a core structure for antiviral agents. Key derivatives include:

Derivative Name Structural Modification Pharmacological Application Potency/Selectivity Insights Reference
Boceprevir () Added carboxamide and cyclobutane groups HCV NS3/4A protease inhibitor IC₅₀ = 200 nM against HCV protease
SCH 503034 () Cyclobutylmethyl and tert-butylurea groups HCV protease inhibitor (clinical candidate) 10-fold selectivity over human proteases
MG-78 () 3-tert-Butylureido side chain SARS-CoV-2 Mpro inhibitor Ki = 8.3 µM for SARS-CoV-2 Mpro

Key Findings :

  • Bioactivity : Modifications at the 3-azabicyclo core (e.g., carboxamide extensions) enhance target binding. For example, Boceprevir ’s extended side chain improves interactions with the HCV protease catalytic site .
  • Selectivity: Bulky substituents (e.g., tert-butyl in SCH 503034) reduce off-target effects by sterically hindering non-specific binding .

Biologische Aktivität

(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one, also known as PF-07321332, is a bicyclic compound that has garnered significant attention due to its biological activity, particularly as an inhibitor of the SARS-CoV-2 main protease (Mpro). This compound's structure allows it to interact effectively with viral proteins, making it a candidate for antiviral therapies.

  • Molecular Formula : C8H12N2
  • Molecular Weight : 136.19 g/mol
  • CAS Number : 1037559-82-2

PF-07321332 acts as a competitive inhibitor of the SARS-CoV-2 Mpro, which is essential for viral replication. The compound forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the protease, thereby inhibiting its activity. This inhibition prevents the cleavage of viral polyproteins, which is crucial for the maturation and replication of the virus.

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of PF-07321332 against SARS-CoV-2:

  • Inhibition Potency :
    • K_i Value : 3.11 nM (indicating high binding affinity) .
    • EC50 Values :
      • Vero E6 cells: 74.5 nM
      • dNHBE cells: 61.8 nM after 3 days, further reduced to 32.6 nM after 5 days .
  • Pharmacokinetics :
    • Oral bioavailability in rats was found to be approximately 10%, with improved absorption metrics reported in subsequent studies .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential therapeutic applications of PF-07321332:

  • Clinical Trials :
    • A clinical candidate for treating COVID-19, PF-07321332 was part of the Paxlovid regimen, demonstrating significant antiviral activity without cytotoxic effects at therapeutic concentrations .
  • Comparative Studies :
    • In comparative analyses with other protease inhibitors, PF-07321332 showed superior potency and metabolic stability, making it a favorable candidate for further development .

Data Tables

ParameterValue
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
K_i3.11 nM
EC50 (Vero E6)74.5 nM
EC50 (dNHBE)61.8 nM (3 days)
Oral Bioavailability~10%

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves cyclization of precursors with functional groups positioned to form the bicyclic framework. For example, cyclopropane ring closure via gold-catalyzed oxidative cyclopropanation of N-allylynamides using IMesAuCl/AgBF₄ and pyridine N-oxide as an oxidant yields derivatives efficiently (60-85% yields) . Reaction optimization includes temperature control (e.g., 80–100°C), solvent selection (DCM or THF), and catalyst loading. Industrial-scale production may employ continuous flow systems to enhance reproducibility .

Q. How is the stereochemistry of the bicyclic core confirmed experimentally?

  • Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers. Absolute configuration is determined via X-ray crystallography or comparative NMR analysis with known stereoisomers. For example, derivatives like (1R*,5S*)-4-(2,4-difluorophenyl)-1,3-dimethyl-3-azabicyclo[3.1.0]hexan-2-one were characterized using ¹H/¹³C NMR and HRMS .

Q. What analytical techniques are critical for purity assessment of this compound?

  • Methodology :

  • HPLC-MS : Detects impurities at <0.1% levels using C18 columns and gradient elution (ACN/water with 0.1% formic acid).
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify regioisomeric byproducts (e.g., distinguishing 3-aza vs. 2-aza bicyclic structures) .
  • Elemental Analysis : Validates molecular formula consistency (±0.3% tolerance) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using biocatalysis?

  • Methodology : Mutant MAO-N enzymes (e.g., MAO-N 401) enable oxidative desymmetrization of prochiral intermediates like 6,6-dimethyl-3-azabicyclo[3.1.0]hexane. Reaction parameters (pH 7.5–8.5, 30–37°C, NADPH cofactor) yield enantiomeric excess (ee) >99% for (1R,2S,5S)-configured products, critical for antiviral intermediates like Boceprevir .

Q. How do researchers resolve contradictions in reported reaction yields for derivatives with electron-withdrawing substituents?

  • Methodology : Systematic screening of protecting groups (e.g., tert-butyloxycarbonyl vs. Fmoc) and substituent effects. For example, 2-methylphenyl substituents enhance steric hindrance, reducing yields by 15–20% compared to halogenated analogs. DOE (Design of Experiments) models optimize Pd-catalyzed cross-coupling steps (e.g., Suzuki-Miyaura) to mitigate side reactions .

Q. What computational strategies predict the bioactivity of derivatives targeting viral proteases like SARS-CoV-2 3CLpro?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Glide docks derivatives into 3CLpro active sites (PDB: 6LU7). Key interactions (e.g., hydrogen bonds with His41/Cys145) are prioritized.
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability of carboxamide derivatives (e.g., (1R,2S,5S)-N-(4-amino-1-cyclobutyl-2,3-dioxobutan-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxamide), revealing RMSD <2.0 Å for stable complexes .

Q. How do substituents on the bicyclic core influence reactivity in nucleophilic additions or cross-couplings?

  • Methodology :

  • Electron-Withdrawing Groups (EWGs) : Carboxylic acid or nitrile groups at C2 increase electrophilicity, facilitating SN2 reactions (e.g., 60% yield in Mitsunobu reactions with alcohols) .
  • Steric Effects : tert-Butyl groups at C6 reduce accessibility to the nitrogen lone pair, lowering alkylation yields by 30–40% compared to methyl analogs .

Tables for Key Data

Derivative Synthetic Yield Key Application Reference
(1R,2S,5S)-2-Carboxamide78%SARS-CoV-2 3CLpro inhibition (IC₅₀: 1.2 µM)
(1R,5S,6R)-6-(2-Methylphenyl) hydrochloride65%Dopamine receptor modulation (Ki: 85 nM)
tert-Butyl carboxylate82%Intermediate in Boceprevir synthesis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.